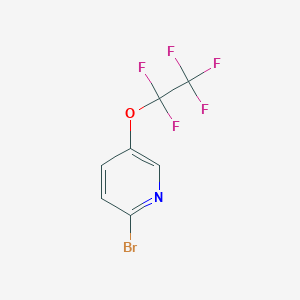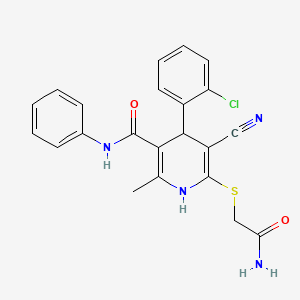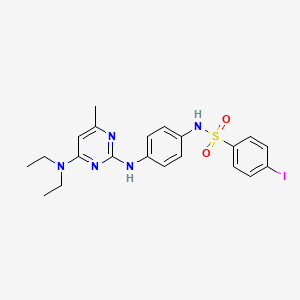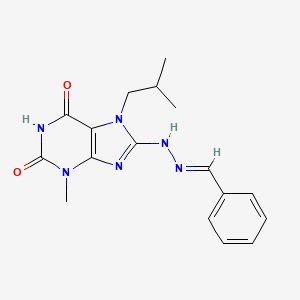![molecular formula C18H11ClF3N5OS B2419376 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1359030-99-1](/img/structure/B2419376.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential anticonvulsant agent .
Synthesis Analysis
The compound was synthesized using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound was analyzed using IR, (1)H NMR, and mass spectral data .Chemical Reactions Analysis
The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using IR, (1)H NMR, and mass spectral data .Aplicaciones Científicas De Investigación
c-Met Kinase Inhibition
This compound has shown promising potential as a c-Met kinase inhibitor. In a study, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives (compounds 21a–l and 22a–l) were designed, and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Among them, compound 22i exhibited excellent anti-tumor activity against these cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM).
PARP1 Inhibition
While not directly studied for PARP1 inhibition, similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as PARP1 inhibitors. These compounds act as pharmacological tools for investigating acquired resistance to PARP1 inhibitors and may hold promise for treating HR-deficient cancers .
Anticancer Activity
The DNA intercalation properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives make them interesting candidates for anticancer research. These compounds were evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies further explored their binding modes .
Anticonvulsant Properties
In a separate study, 5-substituted [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives were synthesized and evaluated for anticonvulsant activities. Compound 5d demonstrated potent anticonvulsant effects, protecting against seizures induced by pentylenetetrazole and bicuculline .
Apoptosis Induction
Compound 17l, a related derivative, induced apoptosis in A549 cells. At different concentrations, it led to increased apoptosis rates, suggesting its potential as an apoptosis-inducing agent .
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly replicated or transcribed, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the synthesis of proteins and other molecules essential for cell growth and division . This can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution
Result of Action
The result of the compound’s action is the inhibition of cell growth and division, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to have potent anti-proliferative activity against various cancer cell lines .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKLTUEWXRYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)


![N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2419298.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2419303.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)


![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

